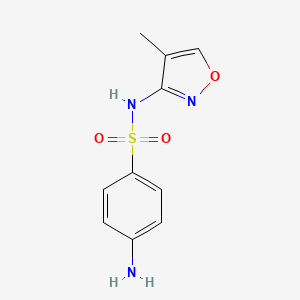
4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(4-methylisoxazol-3-yl)benzenesulfonamide is a sulfonamide compound known for its antibacterial properties. It is commonly used in the pharmaceutical industry as an active ingredient in various antimicrobial drugs. The compound has a molecular formula of C10H11N3O3S and a molecular weight of 253.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-methylisoxazol-3-yl)benzenesulfonamide typically involves the following steps:
Preparation of 4-methylisoxazole-3-carboxylic acid: This is achieved through the cyclization of appropriate precursors under acidic conditions.
Formation of 4-methylisoxazole-3-amine: The carboxylic acid is then converted to the amine using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(4-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-Amino-N-(4-methylisoxazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and proteins.
Medicine: Used in the development of antimicrobial drugs to treat bacterial infections.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this pathway, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
4-Amino-N-(4-methylisoxazol-3-yl)benzenesulfonamide is unique due to its specific structure, which allows it to effectively inhibit dihydropteroate synthase. This makes it particularly effective against a wide range of bacterial strains .
Properties
CAS No. |
1829-84-1 |
|---|---|
Molecular Formula |
C10H11N3O3S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
4-amino-N-(4-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-16-12-10(7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
IHFVIDNQOFTUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CON=C1NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B12884986.png)
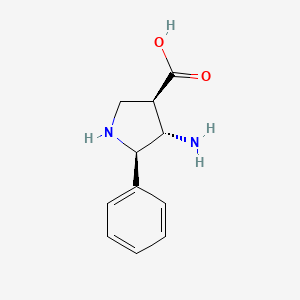
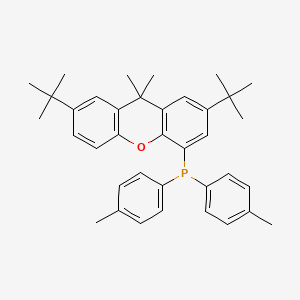
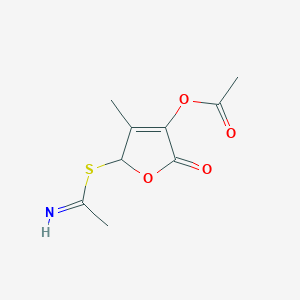
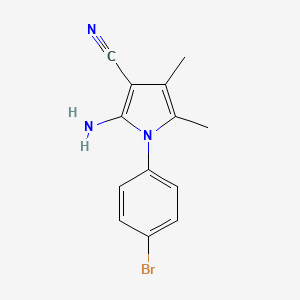
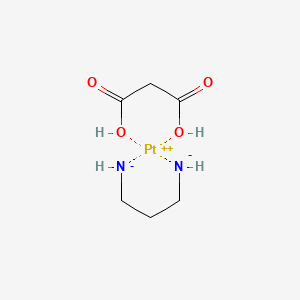
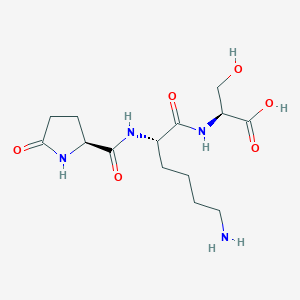
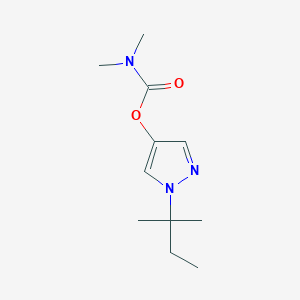
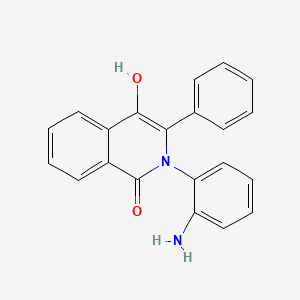

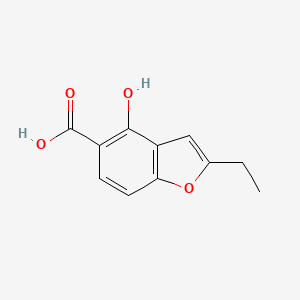
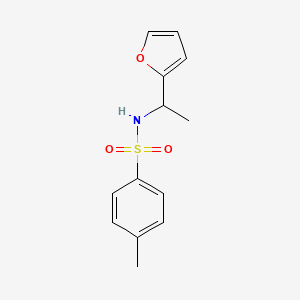
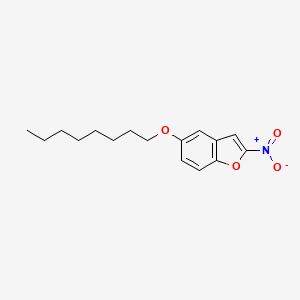
![4-(Difluoromethyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885076.png)
